Ethyl 3-amino-5-bromo-2-methylbenzoate
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Overview
Description
Ethyl 3-amino-5-bromo-2-methylbenzoate is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of benzoic acid, where the carboxylic acid group is esterified with an ethyl group, and the aromatic ring is substituted with an amino group, a bromine atom, and a methyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-5-bromo-2-methylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of 2-methylbenzoic acid, followed by nitration, reduction, and esterification. Here is a step-by-step outline:
Bromination: 2-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron to introduce the bromine atom at the 5-position.
Nitration: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-bromo-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 3-amino-5-hydroxy-2-methylbenzoate or 3-amino-5-alkoxy-2-methylbenzoate.
Reduction: Formation of 3-amino-5-bromo-2-methylbenzyl alcohol.
Oxidation: Formation of 3-nitro-5-bromo-2-methylbenzoate.
Scientific Research Applications
Ethyl 3-amino-5-bromo-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-bromo-2-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 3-amino-5-bromo-2-methylbenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-amino-5-chloro-2-methylbenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 3-amino-5-bromo-2-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group at the 2-position.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for halogen bonding, while the amino group provides opportunities for hydrogen bonding and nucleophilic substitution reactions.
Properties
Molecular Formula |
C10H12BrNO2 |
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Molecular Weight |
258.11 g/mol |
IUPAC Name |
ethyl 3-amino-5-bromo-2-methylbenzoate |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)8-4-7(11)5-9(12)6(8)2/h4-5H,3,12H2,1-2H3 |
InChI Key |
RIIWSJFUZWWAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)N)C |
Origin of Product |
United States |
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